molecular formula C22H27N5O2 B2843672 9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 893957-08-9

9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2843672
M. Wt: 393.491
InChI Key: UEUNBDDIUQNLOU-UHFFFAOYSA-N
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Description

This compound is a type of pyrimidinedione , a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones are found in naturally occurring metabolites and are used in the synthesis of various drugs .


Synthesis Analysis

The synthesis of pyrimidinediones involves various methods. One method involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 . Another method involves the reaction of urea with a β-ketoester . The reaction of diverse aldehydes, 4-hydroxycoumarin, and 4-amino-1,3-dimethyluracil in the mixture of EtOH / H2O (1:2) at room temperature in the presence of heteropoly acid (H3PW12O40) has also been reported .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups . The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it has been reported that pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized as potential inhibitors against PARP-1 . The reaction of diverse aldehydes, 4-hydroxycoumarin, and 4-amino-1,3-dimethyluracil in the mixture of EtOH / H2O (1:2) at room temperature in the presence of heteropoly acid (H3PW12O40) has also been reported .

properties

CAS RN

893957-08-9

Product Name

9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Molecular Formula

C22H27N5O2

Molecular Weight

393.491

IUPAC Name

9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H27N5O2/c1-4-6-8-16-9-11-17(12-10-16)25-14-7-15-26-18-19(23-21(25)26)24(3)22(29)27(13-5-2)20(18)28/h5,9-12H,2,4,6-8,13-15H2,1,3H3

InChI Key

UEUNBDDIUQNLOU-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C

solubility

not available

Origin of Product

United States

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